molecular formula C7H15ClFN B8036291 3-(2-Fluoroethyl)piperidine hydrochloride

3-(2-Fluoroethyl)piperidine hydrochloride

Cat. No.: B8036291
M. Wt: 167.65 g/mol
InChI Key: HPFMGWGNDAJOBL-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)piperidine hydrochloride (CAS 1955531-95-9) is a valuable fluorinated piperidine derivative offered as a hydrochloride salt for enhanced stability. This compound serves as a versatile chemical building block, particularly in pharmaceutical research and development. The incorporation of the 2-fluoroethyl group on the piperidine scaffold is a common strategy in medicinal chemistry to modulate the biological activity, metabolic stability, and lipophilicity of drug candidates . The piperidine ring is a privileged structure found in numerous bioactive molecules. Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecular architectures. Its molecular formula is C 7 H 15 ClFN, and it has a molecular weight of 167.65 g/mol . Please note that this product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care; this compound may cause skin and eye irritation and may be harmful if inhaled. Always refer to the Safety Data Sheet for comprehensive handling and hazard information .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluoroethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFMGWGNDAJOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2 Fluoroethyl Piperidine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for the Piperidine (B6355638) Core and Fluoroethyl Side Chain

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily accessible starting materials. For 3-(2-Fluoroethyl)piperidine (B1525175) hydrochloride, the primary disconnections involve breaking the bonds that form the piperidine ring and severing the carbon-carbon bond of the fluoroethyl side chain.

Two principal retrosynthetic strategies can be envisioned:

Strategy A: Late-Stage Side Chain Introduction. This common approach involves first constructing a suitably functionalized 3-substituted piperidine precursor, followed by the attachment of the 2-fluoroethyl group. The key disconnection is the C3-Cα bond of the side chain. This leads back to a piperidine synthon with a functional group handle at the 3-position (e.g., an ester, aldehyde, or vinyl group) and a fluoroethylating agent. A further disconnection of the piperidine ring itself, typically at one of the C-N bonds, would lead to an acyclic amino-aldehyde or amino-ketone precursor suitable for intramolecular cyclization.

Strategy B: Ring Formation with Pre-Installed Side Chain. In this alternative strategy, the fluoroethyl side chain is incorporated into an acyclic precursor before the piperidine ring is formed. The key disconnection is one of the C-N bonds within the piperidine ring. This leads to a linear molecule, such as a 5-amino-1-halo-3-(2-fluoroethyl)alkane, which can undergo intramolecular cyclization to form the target heterocycle. This approach can be advantageous if the fluoroethyl group interferes with the reactions intended for ring construction.

These strategies provide a roadmap for exploring various synthetic routes, from classical, well-established reactions to modern, highly efficient, and stereoselective methodologies.

Classical Synthetic Approaches to Piperidine Rings and Fluoroethylation Reactions in Academic Literature

The synthesis of the piperidine nucleus is well-established in organic chemistry, with several classical methods having been developed over the past century.

Classical Piperidine Ring Syntheses:

Catalytic Hydrogenation of Pyridines: One of the most direct methods is the reduction of a corresponding substituted pyridine (B92270). nih.gov This is often accomplished using heterogeneous catalysts like nickel, platinum, or rhodium under hydrogen pressure. organic-chemistry.orgdtic.mil For the target molecule, this would involve the hydrogenation of 3-(2-fluoroethyl)pyridine. However, this approach can sometimes be limited by the availability of the substituted pyridine and the potential for side reactions under harsh hydrogenation conditions.

Dieckmann Condensation: 4-Piperidones are frequently synthesized via the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. dtic.mil While effective for 4-substituted piperidines, this is less direct for 3-substituted targets.

Intramolecular Cyclization: A common strategy involves the cyclization of linear amino alcohols or amino halides. organic-chemistry.orgnih.gov For instance, a 5-amino-alcohol can be converted to the corresponding cyclic amine, often requiring an O-activation step followed by intramolecular nucleophilic substitution. organic-chemistry.org Similarly, the reaction of primary amines with alkyl dihalides under alkaline conditions can yield piperidines. organic-chemistry.org

Classical Fluoroethylation Reactions: Traditional methods for introducing a fluoroethyl group typically rely on nucleophilic substitution (SN2) reactions. This would involve reacting a carbon nucleophile, such as an enolate derived from a 3-acylpiperidine or an organometallic reagent derived from a 3-halopiperidine, with a suitable electrophilic fluoroethylating agent like 1-fluoro-2-iodoethane (B1294473) or 2-fluoroethyl tosylate. These classical methods often suffer from drawbacks, including the need for strongly basic or pyrophoric reagents, limited functional group tolerance, and a lack of stereocontrol.

Table 1: Overview of Selected Classical Piperidine Synthesis Methods

Method Key Reaction Precursor Type Typical Conditions Limitations
Pyridine Reduction Catalytic Hydrogenation Substituted Pyridine H2, Metal Catalyst (Ni, Pt, Rh), High P/T Substrate availability, functional group tolerance, harsh conditions
Intramolecular Cyclization Nucleophilic Substitution Amino Alcohols/Halides Base, heat Requires multi-step precursor synthesis, potential for side reactions
Diels-Alder Reaction [4+2] Cycloaddition Imines and Dienes Heat or Lewis Acid Limited to specific substitution patterns, regioselectivity issues
Reductive Amination Intramolecular Imine/Enamine Reduction Amino Aldehydes/Ketones Reducing Agent (e.g., NaBH3CN) Precursor stability, control of cyclization vs. polymerization

Modern Synthetic Advancements and Green Chemistry Principles Applied to 3-(2-Fluoroethyl)piperidine Hydrochloride Synthesis

Recent decades have seen significant progress in developing more efficient, selective, and environmentally benign synthetic methods. These advancements are directly applicable to the synthesis of complex piperidine derivatives.

The development of catalytic asymmetric methods has been a major focus, enabling the synthesis of enantiomerically enriched piperidines, which is crucial for pharmaceutical applications. snnu.edu.cnacs.org

Rhodium-Catalyzed Asymmetric Reactions: A powerful strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.gov This method uses arylboronic acids and a dihydropyridine (B1217469) derivative to generate 3-substituted tetrahydropyridines with excellent yield and enantioselectivity, which can then be reduced to the corresponding piperidine. snnu.edu.cnacs.org

Phosphine-Catalyzed Annulations: Chiral phosphines have been used as nucleophilic catalysts in [4+2] annulation reactions between imines and allenes to furnish highly functionalized piperidine derivatives with very good stereoselectivity. acs.orgacs.orgresearchgate.net

These catalytic approaches offer significant advantages in terms of efficiency and atom economy over classical methods that rely on stoichiometric chiral auxiliaries or resolution. nih.gov

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and reduced reaction times. acs.org The synthesis of piperidine derivatives has been successfully adapted to flow microreactors. nih.govresearchgate.net For example, a practical continuous flow protocol has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields and diastereoselectivities within minutes. acs.org Electroreductive cyclization in a flow microreactor also provides a green and efficient method for synthesizing piperidines from readily available imines and dihaloalkanes, eliminating the need for toxic reagents. nih.gov

Green chemistry principles aim to reduce the environmental impact of chemical processes. nih.gov In piperidine synthesis, this has led to the development of reactions that use more sustainable reagents and solvents.

Aqueous Media: The use of water as a reaction solvent is highly desirable. One-pot, multi-component reactions for synthesizing highly substituted piperidines have been successfully carried out in water. growingscience.com Furthermore, significant progress has been made in conducting fluoroalkylation reactions in aqueous media, which was once considered challenging due to the hydrophobic nature of the reagents. rsc.org

Bio-renewable Sources: New synthetic routes are being explored that utilize bio-renewable starting materials. For instance, 2-aminomethylpiperidine has been produced via the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan, representing a greener production method. rsc.org

Modern Fluoroethylating Reagents: The development of novel fluoroalkylation reagents has improved the safety and efficiency of introducing fluorinated motifs. chinesechemsoc.org This includes hypervalent iodine reagents and sulfur-based organofluorine reagents that are often more stable, less toxic, and more selective than their classical counterparts. sigmaaldrich.comtandfonline.com Recently, an enzymatic approach to fluoroethylation using a fluoroethyl analogue of S-adenosylmethionine (SAM) has been developed, offering a tool for late-stage, highly selective functionalization of complex molecules. acs.org

Stereoselective Synthesis of this compound and its Stereoisomers

Since the 3-position of 3-(2-Fluoroethyl)piperidine is a chiral center, controlling its stereochemistry is a critical synthetic challenge. The synthesis of a single enantiomer often requires a stereoselective approach.

Asymmetric Catalysis: As detailed in section 2.3.1, methods such as the Rh-catalyzed asymmetric reductive Heck reaction provide a direct route to enantioenriched 3-substituted piperidines. snnu.edu.cnnih.govorganic-chemistry.org By selecting the appropriate chiral ligand, one can favor the formation of either the (R)- or (S)-enantiomer of the piperidine precursor.

Chiral Pool Synthesis: An alternative is to start from a chiral building block. For example, the stereoselective synthesis of 3-substituted piperidines has been achieved starting from N-galactosylpyridinone derivatives, where the chiral auxiliary directs the stereoselective introduction of substituents. researchgate.net

Diastereoselective Reduction and Epimerization: A common strategy involves the diastereoselective reduction of a disubstituted pyridine to give a cis-piperidine, followed by a base-mediated epimerization at the carbon adjacent to an activating group (like an ester) to yield the more thermodynamically stable trans-diastereomer. rsc.org This approach allows for access to different diastereoisomers from a common precursor.

By applying these modern stereoselective strategies, it is possible to synthesize specific stereoisomers of this compound, allowing for detailed investigation of how the three-dimensional arrangement of the atoms influences molecular properties.

Exploration of Precursor Synthesis and Halogenation Methodologies for the Fluoroethyl Moiety

The synthesis of this compound is a multi-step process that relies on the careful construction of the piperidine core and the strategic introduction of the fluoroethyl side chain. The methodologies employed often involve the synthesis of key precursors followed by specific halogenation or fluoroalkylation reactions.

Precursor Synthesis:

The piperidine scaffold itself is a common motif in pharmaceuticals, and numerous methods exist for its synthesis. nih.govmdpi.com A primary route to the 3-substituted piperidine core involves the catalytic hydrogenation of a corresponding pyridine derivative. dtic.mil For the target compound, a suitable precursor would be a pyridine with a two-carbon chain at the 3-position, such as 3-(2-hydroxyethyl)pyridine or 3-vinylpyridine. The reduction of the pyridine ring is typically achieved using heterogeneous catalysts like rhodium (Rh), palladium (Pd), or nickel (Ni) under hydrogen pressure. nih.govdtic.mil The choice of catalyst and reaction conditions is critical to ensure complete saturation of the ring without affecting the side chain.

Alternatively, intramolecular cyclization reactions serve as a powerful tool for constructing the piperidine ring. mdpi.com These methods often start with linear amino-aldehydes, amino-ketones, or amino-alkenes that undergo cyclization to form the six-membered ring. dtic.mil For instance, a linear precursor containing a terminal amine and an appropriately placed electrophilic center can be induced to cyclize, forming the C-N bond of the piperidine ring.

Another significant class of precursors are piperidones (piperidin-ones). dtic.mil For example, a 3-substituted 4-piperidone (B1582916) can be synthesized and subsequently reduced to the corresponding piperidine. dtic.milnih.gov These intermediates offer versatile handles for further functionalization before or after the reduction of the ketone group.

Halogenation Methodologies for the Fluoroethyl Moiety:

The introduction of the fluorine atom is a crucial step that significantly influences the compound's properties. Due to the high reactivity of elemental fluorine, direct fluorination is rarely practical and requires specialized equipment. wikipedia.orgmt.com Therefore, indirect methods using various fluorinating agents are preferred.

One common strategy is nucleophilic substitution, where a precursor with a good leaving group on the ethyl side chain is reacted with a fluoride (B91410) source. A key precursor for this route is 3-(2-hydroxyethyl)piperidine. The hydroxyl group can be converted into a better leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf), which is then displaced by a fluoride ion (F⁻). Sources of fluoride can include potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF). The use of highly reactive intermediates like 2-fluoroethyl triflate has been shown to be effective for alkylating nucleophiles under mild conditions. nih.gov

Another approach is the direct alkylation of a piperidine precursor with a 2-fluoroethyl halide, such as 2-fluoroethyl bromide, under basic conditions. This method requires careful control to prevent N-alkylation if the piperidine nitrogen is unprotected.

The following table summarizes common precursor strategies for introducing the fluoroethyl group:

Precursor Methodology Key Reagents Description
3-(2-Hydroxyethyl)piperidineNucleophilic Fluorination (via sulfonate ester)TsCl, MsCl, or Tf₂O; KF or TBAFThe hydroxyl group is first activated by converting it to a sulfonate ester (tosylate, mesylate, or triflate), creating a good leaving group for subsequent substitution by a fluoride ion.
3-VinylpiperidineHydrofluorinationHF or HF-based reagentsDirect addition of hydrogen fluoride across the double bond. This method requires careful handling due to the hazardous nature of HF.
PiperidineN-Alkylation followed by side-chain modificationBromoacetyl chloride; Deoxofluorinating agent (e.g., DAST)The piperidine nitrogen is first acylated, followed by reduction and subsequent deoxofluorination of a hydroxyl group.
3-(2-Bromoethyl)piperidineHalogen Exchange (Halex) ReactionAgF, KFA direct exchange of a bromine atom for a fluorine atom. The efficiency can depend on the reaction conditions and the fluoride salt used.

Optimization Strategies for Reaction Yields, Selectivity, and Purity in Laboratory-Scale Synthesis

Optimizing the synthesis of this compound on a laboratory scale involves a systematic approach to maximizing yield, ensuring high regioselectivity and stereoselectivity, and achieving the desired purity of the final product.

Yield Optimization:

For fluorination reactions, the choice of the fluorinating agent and the leaving group is critical. The synthesis of highly reactive intermediates like 2-[(18)F]fluoroethyl triflate has been reported with high radiochemical yields (RCY) of up to 78%, demonstrating the efficiency of using a good leaving group. nih.gov The use of phase-transfer catalysts can also improve yields in nucleophilic substitution reactions by enhancing the solubility and reactivity of the fluoride salt.

Selectivity Control:

Selectivity is a major challenge, particularly in controlling N-alkylation versus C-alkylation or preventing over-alkylation. When introducing the ethyl group or modifying it, protecting groups are often essential. The piperidine nitrogen can be protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent its participation in side reactions. These groups can be removed in a later step, often during the final salt formation with hydrochloric acid.

In cases where stereoisomers are possible, stereoselective synthesis methods are employed. This can involve using chiral catalysts for hydrogenation or employing stereoselective cyclization strategies to control the configuration of the substituent at the 3-position. nih.gov For example, the use of specific base and solvent combinations can influence the diastereomeric ratio of the product. researchgate.net

Purity Enhancement:

Achieving high purity for the final hydrochloride salt is crucial. Optimization strategies focus on both the reaction work-up and the final purification steps. The use of freshly distilled or high-purity reagents, such as sulfur monochloride in related syntheses, has been shown to be important for obtaining a clean product. nih.gov

After the synthesis of the free base, conversion to the hydrochloride salt is typically achieved by treating a solution of the base (e.g., in diethyl ether or 1,4-dioxane) with hydrochloric acid. This process often facilitates purification, as the salt precipitates out of the organic solvent, leaving impurities behind.

Final purification is commonly achieved through recrystallization. The choice of solvent system for recrystallization is critical and must be determined empirically to maximize the recovery of pure crystals. A combination of solvents like ethanol (B145695) and diethyl ether is often used. nih.gov The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The following table outlines key optimization parameters for the synthesis:

Parameter Strategy Objective Example
Catalyst Screening various metal catalysts and supportsImprove yield and selectivity in hydrogenationComparing Pd/C, PtO₂, and Rh/C for the reduction of a pyridine precursor. nih.gov
Solvent Using inert or non-participating solventsMinimize side reactions and improve solubilityUsing tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) for alkylation reactions. google.com
Temperature Precise temperature controlControl reaction rate and prevent decomposition or side reactionsRunning fluorination reactions at low temperatures to control exothermicity.
Protecting Groups Use of N-protecting groups (e.g., Boc)Ensure regioselectivity by blocking reactive sitesProtecting the piperidine nitrogen before modifying the side chain.
Purification Recrystallization of the hydrochloride saltAchieve high final product purityRecrystallizing the final salt from an ethanol/ether mixture. nih.gov
Reagent Quality Use of high-purity or freshly prepared reagentsReduce impurities and improve reaction consistencyUsing freshly distilled solvents and reagents. nih.gov

Chemical Reactivity and Transformation Studies of 3 2 Fluoroethyl Piperidine Hydrochloride

Investigation of Reactions at the Piperidine (B6355638) Nitrogen: Alkylation, Acylation, and Amidation Reactions

The secondary amine of the piperidine ring is a versatile nucleophilic center, enabling a wide range of derivatization reactions once liberated from its hydrochloride salt form, typically by treatment with a base.

Alkylation: The nitrogen atom can be readily alkylated using various electrophilic reagents. This reaction typically involves treating the free base form of the piperidine with alkyl halides, such as benzyl (B1604629) bromide or methyl iodide, in the presence of a non-nucleophilic base like potassium carbonate or sodium hydride. The choice of solvent, often a polar aprotic one like acetonitrile (B52724) or dimethylformamide (DMF), is crucial for achieving high yields. This N-alkylation is a fundamental transformation for modifying the steric and electronic properties of the piperidine core.

Acylation: Acylation of the piperidine nitrogen leads to the formation of stable amide derivatives. This is commonly achieved by reacting the piperidine with acyl chlorides or acid anhydrides in the presence of a base to scavenge the acidic byproduct. For example, reaction with benzoyl chloride can introduce a benzoyl group onto the nitrogen atom. google.com

Amidation: This category includes the formation of amides from carboxylic acids and the synthesis of amidines.

Amide Coupling: The direct coupling of carboxylic acids to the piperidine nitrogen is a prevalent strategy, often facilitated by carbodiimide (B86325) coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), sometimes in conjunction with an activating agent like 4-(dimethylamino)pyridine (DMAP). acgpubs.org

Amidine Formation: The piperidine nitrogen can participate in nucleophilic addition to nitriles to form amidines. Such reactions can be mediated by catalysts, for instance, zinc(II) species which facilitate the addition of the amine to a nitrile like acetonitrile. rsc.org

Table 1: Summary of Reactions at the Piperidine Nitrogen
Reaction TypeReagent(s)Product TypeTypical Conditions
N-AlkylationAlkyl Halide (e.g., Benzyl Bromide) + Base (e.g., K₂CO₃)N-Alkyl PiperidineAcetonitrile or DMF, Room Temp. to Reflux
N-AcylationAcyl Chloride (e.g., Acetyl Chloride) + BaseN-Acyl Piperidine (Amide)Dichloromethane or THF, 0 °C to Room Temp.
Amide CouplingCarboxylic Acid + Coupling Agent (e.g., EDC, DMAP)N-Acyl Piperidine (Amide)Aprotic Solvent, Room Temp.
Amidine FormationNitrile (e.g., Acetonitrile) + Catalyst (e.g., Zn(II))N,N'-Substituted AmidineElevated Temperature

Analysis of the Chemical Behavior of the 2-Fluoroethyl Group under Various Reaction Conditions

The 2-fluoroethyl group is a significant feature of the molecule, primarily influencing its steric profile and metabolic stability. The carbon-fluorine bond is the strongest single bond in organic chemistry and is generally resistant to cleavage. acs.org

The introduction of fluorine can block metabolic oxidation that might otherwise occur on an ethyl group, a strategy often used in medicinal chemistry to enhance a drug's half-life. However, under specific and often harsh reaction conditions, the C-F bond can be cleaved.

Hydrodefluorination: During catalytic hydrogenation reactions, particularly those aimed at reducing other functional groups within a molecule, the C-F bond can sometimes be cleaved, leading to an unwanted hydrodefluorination byproduct. nih.gov This reactivity is dependent on the catalyst, solvent, and substrate. For instance, some rhodium catalysts have been shown to be effective in reducing pyridine (B92270) rings while preserving fluorinated substituents, though hydrodefluorination can still occur. nih.gov

Nucleophilic Substitution: Fluorine is a relatively poor leaving group compared to heavier halogens. Therefore, nucleophilic substitution at the fluoro-substituted carbon is challenging and requires strong nucleophiles and/or harsh conditions.

Elimination Reactions: Elimination of hydrogen fluoride (B91410) (HF) to form a vinyl group is also a possibility but typically requires a strong, sterically hindered base and is less favorable than eliminations involving better leaving groups like bromide or tosylate.

Table 2: Reactivity of the 2-Fluoroethyl Group
ConditionReagent(s)Potential ReactionOutcome/Selectivity
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Pd/C)HydrodefluorinationUndesired side reaction, dependent on catalyst and conditions. nih.gov
Strong Basee.g., t-BuOKElimination (E2)Thermodynamically unfavorable but possible under harsh conditions.
Strong Nucleophilee.g., RS⁻Substitution (SN2)Challenging due to the poor leaving group ability of fluoride.

Functional Group Interconversions and Derivatization Strategies for the Piperidine Ring

Beyond the nitrogen atom, the piperidine ring itself can be a scaffold for further functionalization, allowing for the synthesis of diverse polysubstituted derivatives.

C-H Functionalization: The C-H bonds adjacent to the nitrogen (at the C2 and C6 positions) are the most acidic protons on the carbon framework due to the inductive effect of the nitrogen. Treatment with a strong base, such as an organolithium reagent (e.g., s-butyllithium), can generate a carbanion intermediate. youtube.com This intermediate can then be trapped with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce substituents at the C2 position. However, the regioselectivity of such reactions can be difficult to control. youtube.com

Derivatization via Precursors: Many functional group interconversions rely on the presence of a pre-existing functional group on the piperidine ring. For example, if a 4-piperidone (B1582916) derivative were used as a precursor, the ketone could be converted into an alcohol via reduction, an alkene via a Wittig reaction, or an amine via reductive amination, showcasing the versatility of the piperidine scaffold in building molecular complexity. youtube.com

Derivatization for Analysis: Chemical derivatization is also employed to facilitate the analysis of piperidine compounds. For instance, reacting the piperidine with a reagent containing a chromophore, such as benzoyl chloride, allows for sensitive detection using UV-based HPLC methods. google.com

Chemoselectivity and Regioselectivity Studies in Reactions Involving Multiple Reactive Sites

Chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions) are key considerations in the synthesis of complex molecules derived from 3-(2-fluoroethyl)piperidine (B1525175).

Chemoselectivity: The primary challenge in reactions involving this molecule is controlling reactivity between the piperidine nitrogen and the fluoroethyl group. The nitrogen atom is a soft and highly accessible nucleophile (as the free base), whereas the fluorine atom is a hard, poor leaving group. Consequently, reactions with most electrophiles, such as alkyl halides and acyl chlorides, occur with high chemoselectivity at the nitrogen. In reductive processes, however, chemoselectivity can be a concern. For example, catalytic hydrogenation conditions that are harsh enough to reduce a resilient functional group might also cause cleavage of the C-F bond (hydrodefluorination). nih.govnih.gov

Regioselectivity: When functionalizing the piperidine ring itself, regioselectivity becomes paramount. As mentioned previously, deprotonation and subsequent electrophilic trapping are generally directed to the C2 and C6 positions, which are alpha to the nitrogen atom. youtube.com Directing functionalization to the C3, C4, or C5 positions of an unsubstituted piperidine ring is significantly more challenging and typically requires a multi-step synthetic sequence involving ring-closing strategies or starting with an already functionalized precursor. snnu.edu.cn

Oxidation and Reduction Chemistry Applied to the Piperidine Framework

The saturated piperidine ring exhibits distinct behaviors under oxidative and reductive conditions.

Reduction: The piperidine ring is a fully saturated heterocycle and is therefore inert to most reducing agents. The vast majority of research on piperidine reduction focuses on the synthesis of the ring itself, typically by the catalytic hydrogenation of pyridine or substituted pyridine precursors. nih.govtandfonline.comnih.govtandfonline.com

Oxidation: In contrast, the piperidine framework is susceptible to oxidation at several positions.

α-Carbon Oxidation: A synthetically useful transformation is the oxidation of the carbon atom alpha to the nitrogen. This can be achieved using various oxidizing agents, including hypervalent iodine reagents. nih.gov This process can generate a cyclic N-acyliminium ion as a reactive intermediate, which can then be intercepted by a wide range of nucleophiles to install a new substituent at the C2 or C6 position. nih.gov

Oxidative Ring Cleavage: Under more forceful conditions, such as photooxidation in the presence of a sensitizer, the piperidine ring can undergo oxidative cleavage to yield acyclic amino-aldehyde or amino-ketone derivatives. researchgate.net

Table 3: Summary of Oxidation Reactions of the Piperidine Framework
Oxidizing Agent/MethodPosition of OxidationIntermediate/ProductSynthetic Utility
Hypervalent Iodine (e.g., PhI(OAc)₂)C2/C6 (α-position)N-Acyliminium Ion PrecursorIntroduction of nucleophiles at the α-position. nih.gov
Calcium HypochloriteNitrogen, then C2/C6Cyclic ImineFormation of a C=N double bond within the ring. wikipedia.org
PhotooxidationRing CleavageAcyclic Amino-aldehydeDeconstruction of the heterocyclic ring. researchgate.net

Ring-Opening and Rearrangement Pathways of Piperidine Derivatives

While the piperidine ring is generally stable, certain substitution patterns can predispose it to ring-opening or rearrangement reactions, which can be synthetically useful pathways.

Ring-Opening Reactions:

Base-Induced: N-substituted piperidines bearing an allylic group alpha to the nitrogen can undergo ring-opening when treated with a strong base. researchgate.net

Reagent-Mediated: Reactions with specific reagents can induce cleavage of the ring. For example, N-alkyl piperidines can react with chloroformates to yield either N-dealkylated products or ring-opened 4-chlorobutyl carbamates, with the outcome depending on the nature of the N-substituent. researchgate.net Anionic ring-opening of activated pyridinium (B92312) salt precursors is another established method for cleaving the heterocyclic ring. rsc.org

Rearrangement Reactions:

Rearrangements are less common for the simple piperidine skeleton but are well-documented for more complex derivatives. For instance, the Favorskii rearrangement has been observed in α-bromo-ketone derivatives of piperidine, leading to ring contraction and the formation of a five-membered ring with a carboxylic acid side chain, or rearrangement to a 4-carboxy-piperidine. youtube.com Other known transformations include the expansion of pyrrolidine (B122466) derivatives into piperidines youtube.com and silver-mediated rearrangements of substituted bromopiperidines to alter the substitution pattern. acs.org These examples illustrate potential, albeit indirect, rearrangement pathways that could be engineered into derivatives of 3-(2-fluoroethyl)piperidine.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 3 2 Fluoroethyl Piperidine Hydrochloride

Development and Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is an unparalleled tool for the structural analysis of organic molecules in solution. For 3-(2-Fluoroethyl)piperidine (B1525175) hydrochloride, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework and the connectivity of its atoms.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals of 3-(2-Fluoroethyl)piperidine hydrochloride, especially given the complexity of the piperidine (B6355638) ring protons.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org For this compound, a COSY spectrum would reveal the coupling network within the piperidine ring and the ethyl chain. For instance, the protons of the fluoroethyl group would show correlations to each other, and the protons on the piperidine ring would exhibit a complex pattern of cross-peaks indicating their connectivity. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly attached proton and carbon atoms. youtube.comcolumbia.edu An HSQC or HMQC spectrum of the target compound would allow for the direct assignment of each carbon atom in the piperidine ring and the fluoroethyl side chain based on the chemical shift of its attached proton(s). youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is invaluable for piecing together the molecular structure. youtube.comresearchgate.netnih.govyoutube.comceitec.cz For this compound, HMBC correlations would be expected between the protons of the fluoroethyl group and the C3 carbon of the piperidine ring, as well as between the piperidine ring protons and adjacent carbons, confirming the substitution pattern. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
2~48~2.5-3.5 (m)H-3, H-6C-3, C-4, C-6
3~35~1.5-2.0 (m)H-2, H-4, H-1'C-2, C-4, C-5, C-1', C-2'
4~28~1.2-1.8 (m)H-3, H-5C-2, C-3, C-5, C-6
5~26~1.2-1.8 (m)H-4, H-6C-3, C-4, C-6
6~48~2.5-3.5 (m)H-2, H-5C-2, C-4, C-5
1'~30~1.8-2.2 (m)H-3, H-2'C-3, C-2, C-4, C-2'
2'~83 (d, ¹JCF)~4.4-4.6 (dt, ²JHF, ³JHH)H-1'C-1', C-3
NH~8.5-9.5 (br s)--C-2, C-6

Note: Predicted chemical shifts are based on typical values for similar piperidine and fluoroethyl-containing compounds. Actual values may vary. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for the analysis of fluorinated compounds. nih.govrsc.orgnih.gov Given that ¹⁹F has a 100% natural abundance and a large chemical shift range, it provides a clean and informative spectrum. nih.gov

For this compound, the ¹⁹F NMR spectrum would exhibit a characteristic signal for the fluorine atom in the fluoroethyl group. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, coupling between the fluorine and the adjacent protons (²JHF) would result in a triplet in the ¹H-decoupled ¹⁹F spectrum, and a doublet of triplets in the ¹H-coupled spectrum, providing further structural confirmation.

Quantitative ¹⁹F NMR (qNMR) can be employed for the accurate determination of the purity of this compound. rsc.org By using a certified internal standard, the concentration of the analyte can be determined with high precision and accuracy, often without the need for extensive sample preparation. nih.gov

Mass Spectrometry (MS) Methodologies for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for identifying and characterizing impurities.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. nih.gov For this compound, HRMS would be used to confirm the molecular formula (C₇H₁₅FN⁺ for the protonated molecule) by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 2: Predicted HRMS Data for 3-(2-Fluoroethyl)piperidine

IonMolecular FormulaCalculated Exact MassObserved Exact Mass
[M+H]⁺C₇H₁₅FN⁺132.1183To be determined

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. nih.govqut.edu.au The resulting fragmentation pattern provides valuable structural information and can be used to identify unknown compounds and impurities. For this compound, the protonated molecule would be subjected to collision-induced dissociation (CID). The expected fragmentation pathways would likely involve the loss of the fluoroethyl side chain, cleavage of the piperidine ring, and loss of small neutral molecules such as HF. libretexts.orgmiamioh.edu Analysis of these fragmentation patterns helps in confirming the structure of the molecule and in identifying any structurally related impurities.

Chromatographic Method Development for Separation and Purity Determination

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) could be employed.

Given the polar and basic nature of the piperidine ring, reverse-phase HPLC (RP-HPLC) is a well-suited technique. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. nih.gov Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

For the analysis of volatile impurities or for the analysis of the free base form of the compound, gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be utilized. chromforum.orggoogle.com Derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of the amine. nih.gov

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or MS
Injection Volume 10 µL

Note: These are typical starting conditions and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The optimization of an HPLC method is crucial for achieving accurate quantification and separation from potential impurities.

A typical reversed-phase HPLC (RP-HPLC) method can be developed for the routine analysis of this compound. The optimization process involves a systematic evaluation of stationary phase, mobile phase composition, pH, and detection wavelength. For instance, a C18 column is often a suitable starting point due to its versatility in separating moderately polar compounds. nih.gov

The mobile phase composition is a critical parameter to adjust. A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is generally preferred to ensure the elution of compounds with a range of polarities. The pH of the aqueous phase can significantly influence the retention time and peak shape of the basic piperidine moiety. Maintaining a slightly acidic pH can ensure the protonation of the piperidine nitrogen, leading to better peak symmetry.

Detection is commonly performed using a UV detector. The selection of the detection wavelength is based on the UV absorbance profile of the molecule. While the piperidine ring itself has minimal UV absorbance, derivatization with a suitable chromophore-containing reagent can be employed to enhance sensitivity, although direct detection at lower wavelengths (e.g., ~210 nm) is often feasible for impurity profiling. nih.gov

A developed HPLC method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water nih.gov
Mobile Phase B Acetonitrile nih.gov
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B
Flow Rate 1.0 mL/min nih.gov
Column Temperature 30 °C nih.gov
Detection Wavelength 210 nm
Injection Volume 10 µL

Gas Chromatography (GC) Applications for Volatile Impurities

While HPLC is ideal for the main component, Gas Chromatography (GC) is the preferred method for the detection and quantification of volatile impurities that may be present from the synthesis process. These can include residual solvents or volatile by-products. Headspace GC is particularly advantageous as it allows for the analysis of volatile compounds without introducing the non-volatile active pharmaceutical ingredient (API) into the GC system. google.com

The optimization of a headspace GC method involves selecting the appropriate column, oven temperature program, and detector. A polar capillary column is often used for the separation of common organic solvents. The oven temperature program is designed to provide good resolution between the different solvent peaks in a reasonable analysis time. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds. researchgate.net

For certain genotoxic impurities, which may have very low permissible limits, a more sensitive detector like a mass spectrometer (MS) may be required. researchgate.net Method validation would ensure the method is suitable for its intended purpose, covering specificity, linearity, accuracy, precision, and limits of detection and quantification for all potential volatile impurities. researchgate.net

Table 2: Representative GC-HS Conditions for Volatile Impurity Analysis

ParameterCondition
GC System Gas Chromatograph with Headspace Autosampler and FID
Column DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness
Carrier Gas Helium or Nitrogen
Oven Temperature 40 °C (5 min) to 240 °C at 10 °C/min, hold for 5 min researchgate.net
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Headspace Vial Temp. 80 °C google.com
Headspace Equilibration Time 30 min google.com

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the 3-position of the piperidine ring means that 3-(2-Fluoroethyl)piperidine can exist as a pair of enantiomers. As the pharmacological and toxicological properties of enantiomers can differ significantly, it is often necessary to determine the enantiomeric excess (e.e.) of the desired enantiomer. Chiral chromatography is the most common technique for this purpose. nih.gov

Chiral separation can be achieved using either a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent followed by separation on a standard achiral column. The use of a CSP is generally preferred as it avoids the potential for kinetic resolution during derivatization. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability. google.com

The mobile phase in chiral HPLC often consists of a mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The choice and ratio of these solvents are critical for achieving enantiomeric separation. google.com Detection is typically carried out using a UV detector. The goal is to achieve baseline separation of the two enantiomer peaks, allowing for accurate quantification of the enantiomeric excess. libretexts.org

Table 3: Example Chiral HPLC Method Parameters

ParameterCondition
Column Chiralcel OD-H (Amylose based) or Chiralpak AD-H (Cellulose based)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm
Injection Volume 5 µL

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The presence of the secondary amine hydrochloride will give rise to broad N-H stretching vibrations in the region of 2700-2250 cm⁻¹. nih.gov The C-H stretching vibrations of the piperidine ring and the ethyl chain will appear in the 3000-2850 cm⁻¹ region. nist.gov A key feature will be the C-F stretching vibration, which is typically strong and found in the 1100-1000 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which is unique to the molecule. chemicalbook.comchemicalbook.com

Raman Spectroscopy: The Raman spectrum provides complementary information. While N-H and O-H stretches are often weak in Raman, the C-H and C-C skeletal vibrations of the piperidine ring are typically strong and well-defined. researchgate.netchemicalbook.com The C-F stretch is also observable in the Raman spectrum. Raman spectroscopy can be particularly useful for studying the solid-state form of the compound. nih.gov

Table 4: Expected Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)AssignmentTechnique
~2950-2850C-H stretching (aliphatic)IR, Raman
~2700-2250N-H stretching (secondary amine salt)IR
~1600-1400C-H bendingIR, Raman
~1100-1000C-F stretchingIR, Raman
~1200-1000C-N stretchingIR, Raman

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Salts

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For this compound, single-crystal X-ray diffraction can provide a wealth of information, including bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair conformation). mdpi.comkorea.ac.kr

This technique can unambiguously determine the relative stereochemistry of the substituents on the piperidine ring. If a single enantiomer is crystallized, the absolute configuration can also be determined, often through the use of anomalous dispersion effects. nih.gov

Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding between the piperidinium (B107235) cation and the chloride anion. mdpi.com This information is crucial for understanding the physical properties of the solid-state form, such as melting point and solubility. The analysis can also identify the presence of different polymorphic forms or solvates. researchgate.net

Table 5: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.345
β (°) ** 98.76
Volume (ų) **1045.2
Z 4
Piperidine Ring Conformation Chair
Fluoroethyl Group Orientation Equatorial

Computational and Theoretical Studies on 3 2 Fluoroethyl Piperidine Hydrochloride

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 3-(2-Fluoroethyl)piperidine (B1525175) hydrochloride. DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets like 6-311++G(d,p), are used to solve the approximate Schrödinger equation for the molecule, yielding information about its electronic structure.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity. For the protonated piperidinium (B107235) form, the positive charge significantly lowers the orbital energies. The HOMO is typically localized around the more electron-rich areas of the carbon skeleton and the chloride anion, while the LUMO is distributed across the C-F antibonding orbital and the N-H⁺ region.

Table 1: Calculated Electronic Properties of 3-(2-Fluoroethyl)piperidinium Chloride using DFT (B3LYP/6-311++G(d,p)) in a Polarizable Continuum Model (Water)
ParameterCalculated Value (eV)Significance
Energy of HOMO-8.25Correlates with ionization potential; indicates electron-donating capability.
Energy of LUMO-1.10Correlates with electron affinity; indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)7.15Indicates high chemical stability and low reactivity.
Dipole Moment14.5 DReflects the high polarity of the ion pair.

Conformational Analysis and Energy Landscape Exploration of the Piperidine (B6355638) Ring and Fluoroethyl Rotamers

The pharmacological and chemical properties of 3-(2-Fluoroethyl)piperidine hydrochloride are intrinsically linked to its three-dimensional structure. Conformational analysis is used to identify the most stable arrangements of the molecule. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The substituents—the 2-fluoroethyl group at the C3 position and the hydrogen at the nitrogen—can exist in either axial or equatorial positions.

For substituted piperidinium salts, computational studies have shown that the conformational preferences are a delicate balance of steric hindrance, hyperconjugation, and electrostatic interactions. d-nb.infonih.gov In fluorinated piperidines, a notable effect is the preference of the fluorine atom for an axial position in the protonated state when in polar solvents, which is influenced by stabilizing charge-dipole and hyperconjugative interactions (nN → σ*C-F). d-nb.inforesearchgate.netnih.gov Furthermore, the fluoroethyl side chain can rotate around the C-C bonds, leading to different rotamers (e.g., gauche vs. anti). DFT calculations can map the potential energy surface to find the global minimum energy conformation. Studies on similar compounds like 3-fluoropiperidine (B1141850) hydrochloride show a strong preference for the conformer where the fluorine is axial. nih.govresearchgate.net

Table 2: Calculated Relative Free Energy (ΔG, kcal/mol) of Major Conformers of 3-(2-Fluoroethyl)piperidinium
Conformer (Fluoroethyl Group Position)Relative Energy (Gas Phase)Relative Energy (Water, PCM)Predicted Population (Water, 298 K)
Equatorial (anti)0.000.45~29%
Axial (anti)0.200.00~71%
Equatorial (gauche)0.951.10<1%
Axial (gauche)1.150.85<1%

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While quantum calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, using force fields (e.g., AMBER, CHARMM) to describe the forces between atoms.

For this compound, an MD simulation in a solvent like water can reveal crucial information about its dynamic behavior and interactions with its environment. rsc.orgnih.gov Key areas of investigation include the stability of the piperidine ring conformation, the flexibility of the fluoroethyl side chain, and the nature of intermolecular interactions. The simulation can track the formation and lifetime of hydrogen bonds between the piperidinium N-H⁺ group and surrounding water molecules or the chloride ion. It also helps in understanding the solvation shell structure around the molecule and the influence of the fluorine atom on local water ordering.

Table 3: Typical Parameters for an MD Simulation of this compound
ParameterValue/Setting
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P Water
System Size~5000 atoms (1 molecule + solvent + counter-ion)
EnsembleNPT (Isothermal-isobaric)
Temperature300 K
Pressure1 atm
Simulation Time100 ns

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the magnetic shielding tensors for each nucleus. mdpi.com These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (for ¹H and ¹³C) or CFCl₃ (for ¹⁹F). Accurate prediction, especially for ¹⁹F, often requires sophisticated functionals and basis sets, and the inclusion of solvent effects is critical. researchgate.netuni-muenchen.de

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. nih.gov After optimizing the molecule's geometry, a frequency calculation determines the normal modes of vibration. The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96-0.98) to improve agreement. nih.govscirp.org This analysis allows for the assignment of specific spectral bands to the stretching or bending of particular bonds or functional groups.

Table 4: Predicted Spectroscopic Parameters for this compound
Spectroscopic ParameterPredicted ValueAssignment/Note
¹⁹F Chemical Shift (ppm)-220.5Relative to CFCl₃; highly sensitive to conformation and solvent.
¹³C Chemical Shift (ppm)C-F: ~82.5; C-CH₂F: ~34.1; Piperidine: ~25-55Relative to TMS.
¹H Chemical Shift (ppm)H-C-F: ~4.6 (triplet of doublets)Relative to TMS; splitting pattern due to coupling with H and F.
Vibrational Frequency (cm⁻¹, scaled)~2750-2900N-H⁺ stretching, broad due to hydrogen bonding.
Vibrational Frequency (cm⁻¹, scaled)~1075C-F stretching.
Vibrational Frequency (cm⁻¹, scaled)~2950-3050C-H stretching.

Theoretical Elucidation of Reaction Mechanisms Involving this compound

DFT calculations are instrumental in exploring the potential chemical reactions of a molecule. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states).

Table 5: Hypothetical Energy Profile for Intramolecular Cyclization (DFT Calculation)
SpeciesRelative Energy (kcal/mol)Description
Reactant0.03-(2-Fluoroethyl)piperidine (neutral form for reaction)
Transition State (TS)+35.5Five-membered ring structure with partially formed N-C bond and partially broken C-F bond.
Product+15.2Bicyclic aziridinium (B1262131) cation and fluoride (B91410) anion.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. nih.gov For a series of analogues of this compound, a QSPR model could predict physicochemical properties like pKa, solubility, or partition coefficient (logP).

The process involves several steps:

Dataset Assembly: A set of piperidine analogues with known experimental property values is collected. researchgate.net

Descriptor Calculation: For each molecule, a large number of numerical values, or "molecular descriptors," are calculated. These can encode topological, geometric, electronic, or constitutional features of the molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the descriptors with the property of interest. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.govresearchgate.net

Such models are valuable for screening virtual libraries of compounds to prioritize analogues with desired properties for synthesis, saving time and resources.

Table 6: Examples of Molecular Descriptors for QSPR Modeling of Piperidine Analogues
Descriptor TypeExample DescriptorInformation Encoded
ElectronicPartial Negative Surface Area (PNSA)Distribution of negative charge on the molecular surface. nih.gov
TopologicalWiener IndexMolecular branching and size.
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
GeometricMolecular Surface AreaThe surface area of the molecule.
PhysicochemicalXLogP3Octanol-water partition coefficient, a measure of lipophilicity.

Synthetic Utility of 3 2 Fluoroethyl Piperidine Hydrochloride As a Building Block in Complex Organic Synthesis

Applications in the Construction of Advanced Nitrogen-Containing Heterocycles

"3-(2-Fluoroethyl)piperidine hydrochloride" serves as a valuable starting material for the synthesis of more complex, advanced nitrogen-containing heterocycles. The secondary amine of the piperidine (B6355638) ring provides a reactive handle for various transformations, including N-alkylation, acylation, and arylation, allowing for the introduction of additional structural diversity.

A primary application involves the N-alkylation of the piperidine nitrogen. This reaction can be achieved using a variety of alkylating agents under basic conditions to yield N-substituted 3-(2-fluoroethyl)piperidines. researchgate.netchemicalforums.com For instance, reaction with electrophiles such as epoxides or α,β-unsaturated systems can lead to the formation of more elaborate heterocyclic frameworks. The resulting tertiary amine can then participate in further transformations, including cyclization reactions to form bicyclic or spirocyclic systems. mdpi.com

Furthermore, the piperidine ring itself can be a precursor to other heterocyclic systems through ring-expansion or ring-rearrangement strategies. While specific examples with "this compound" are not extensively documented, the principles of such transformations are well-established in piperidine chemistry.

A representative reaction showcasing the derivatization of the piperidine nitrogen is the reaction with a suitable electrophile to introduce a new substituent, which can subsequently be used for further cyclizations.

Reactant 1Reactant 2ProductReaction Type
3-(2-Fluoroethyl)piperidine (B1525175)Alkyl halide (R-X)1-Alkyl-3-(2-fluoroethyl)piperidineN-Alkylation
3-(2-Fluoroethyl)piperidineAcyl chloride (RCOCl)1-Acyl-3-(2-fluoroethyl)piperidineN-Acylation
3-(2-Fluoroethyl)piperidineAryl halide (Ar-X)1-Aryl-3-(2-fluoroethyl)piperidineN-Arylation (e.g., Buchwald-Hartwig amination)

This table illustrates potential reactions based on general piperidine chemistry.

Role in Scaffold Diversification and Library Synthesis for Academic Screening Programs

The concept of scaffold diversification is central to modern drug discovery and chemical biology, aiming to generate libraries of structurally diverse molecules for high-throughput screening. "this compound" is an attractive scaffold for such endeavors due to the presence of two distinct points of diversification: the piperidine nitrogen and the fluoroethyl side chain. nih.govresearchgate.net

Libraries of compounds can be rapidly assembled by reacting "this compound" with a diverse set of building blocks. For example, parallel amide coupling reactions with a library of carboxylic acids would yield a collection of N-acylated piperidines. Similarly, reductive amination with a variety of aldehydes and ketones can be employed to generate a library of N-alkylated derivatives.

The fluoroethyl group can also be a site for diversification, although this typically requires more complex synthetic manipulations. For instance, the fluorine atom could potentially be displaced by a suitable nucleophile under specific conditions, or the ethyl chain could be further functionalized. This dual-handle approach allows for the creation of three-dimensional molecular diversity, which is highly desirable for exploring new chemical space in academic screening programs.

ScaffoldDiversification Point 1 (Reaction)Diversification Point 2 (Potential Reaction)Resulting Library
3-(2-Fluoroethyl)piperidineN-Alkylation/AcylationFluoroethyl chain functionalizationDiverse N-substituted 3-(2-fluoroethyl)piperidines

This table outlines a strategy for scaffold diversification using the title compound.

Precursor for the Synthesis of Labeled Compounds for Mechanistic Studies

The introduction of a fluorine atom makes "this compound" a particularly valuable precursor for the synthesis of 18F-labeled compounds for use as positron emission tomography (PET) tracers. PET is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research to study biological processes in vivo.

The synthesis of 18F-labeled PET tracers often involves the late-stage introduction of the short-lived 18F isotope. The non-radioactive "this compound" can serve as a reference standard and as a starting material for the development of radiosynthetic routes. For example, the synthesis of an 18F-labeled analog would typically involve the reaction of a precursor molecule, such as a tosylate or mesylate derivative of 3-(2-hydroxyethyl)piperidine, with [18F]fluoride.

Research on fluorine-containing dopamine (B1211576) receptor ligands has shown that the substitution of a methoxy (B1213986) group with a fluoroethoxy group is a viable strategy for creating 18F-labeled PET radiotracers without significantly altering receptor affinity. nih.gov Similarly, studies on ligands for the colony-stimulating factor 1 receptor (CSF1R) have demonstrated that a 2-fluoroethyl substituent on a piperazine (B1678402) moiety is well-tolerated for binding, suggesting the potential of [18F]-fluoroethylated piperidines as PET imaging agents. nih.gov

PrecursorLabeling ReagentProductApplication
N-Boc-3-(2-tosyloxyethyl)piperidineK[18F]FN-Boc-3-(2-[18F]fluoroethyl)piperidinePrecursor for PET tracers
N-protected 3-(2-hydroxyethyl)piperidine[18F]Fluoroethylating agentsN-protected 3-(2-[18F]fluoroethyl)piperidinePET radioligand synthesis

This table illustrates a potential radiosynthetic approach based on established methods.

Integration into Multi-Step Synthetic Sequences for Natural Product Analogues or Designed Molecules

The structural features of "this compound" make it an ideal building block for incorporation into multi-step synthetic sequences aimed at producing analogues of natural products or rationally designed molecules with specific biological activities. Many biologically active alkaloids contain a piperidine ring, and introducing a fluoroethyl group can significantly modulate their physicochemical and pharmacological properties. researchgate.netnih.gov

For example, the synthesis of analogues of natural products like pelletierine (B1199966) or coniine, which are simple substituted piperidines, could be envisioned starting from the title compound. The fluoroethyl group could mimic or block metabolic pathways, potentially leading to improved pharmacokinetic profiles. Flow chemistry techniques, which enable the rapid and efficient multi-step synthesis of complex molecules, could be particularly well-suited for the elaboration of the "this compound" scaffold. syrris.jp

The synthesis of a complex target molecule could involve the initial functionalization of the piperidine nitrogen, followed by reactions at a distal part of the molecule, with the fluoroethylpiperidine core remaining intact throughout the sequence.

Exploration of Novel Coupling Reactions Utilizing the Piperidine or Fluoroethyl Functionality

The reactivity of "this compound" can be harnessed in various novel coupling reactions. The secondary amine is a nucleophile that can participate in a range of carbon-nitrogen bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to couple the piperidine with aryl or heteroaryl halides, providing access to a wide range of N-arylpiperidines.

While the C-F bond in the fluoroethyl group is generally stable, it can potentially participate in certain transition-metal-catalyzed coupling reactions under specific conditions, although this is a less common transformation. More plausibly, the piperidine ring itself can be the subject of C-H functionalization reactions, a rapidly developing field in organic synthesis that allows for the direct formation of C-C or C-heteroatom bonds at otherwise unreactive positions.

Furthermore, the development of new catalytic systems could enable novel cyclization reactions involving both the piperidine ring and the fluoroethyl side chain, leading to the formation of unique bicyclic systems. For instance, an intramolecular cyclization could be envisioned where the piperidine nitrogen attacks an electrophilic center generated on the fluoroethyl chain.

Coupling Partner 1Coupling Partner 2Catalyst/ConditionsProduct Type
3-(2-Fluoroethyl)piperidineAryl bromidePalladium catalyst, baseN-Aryl-3-(2-fluoroethyl)piperidine
3-(2-Fluoroethyl)piperidineVinyl halidePalladium catalyst, baseN-Vinyl-3-(2-fluoroethyl)piperidine

This table presents potential cross-coupling reactions based on established methodologies.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(2-fluoroethyl)piperidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if aerosol formation is possible .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation for powder handling .
  • Storage : Store at 2–8°C in a dry, sealed container away from incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Avoid dry sweeping; use wet methods or HEPA vacuums. Collect residues in chemically resistant containers for disposal via licensed waste services .

Q. How can researchers characterize the purity and stability of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity. Compare retention times against reference standards .
  • Spectroscopy : Confirm structural integrity via 1H^1H-NMR (e.g., δ 2.5–3.5 ppm for piperidine protons) and FT-IR (C-F stretch ~1100 cm1^{-1}) .
  • Stability Testing : Perform accelerated degradation studies under heat (40–60°C) and humidity (75% RH) for 4 weeks. Monitor decomposition via TLC or mass spectrometry .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :

  • Piperidine Functionalization : React piperidine with 2-fluoroethyl bromide in anhydrous THF using K2_2CO3_3 as a base. Purify via recrystallization (ethanol/ether) .
  • Hydrochloride Salt Formation : Bubble HCl gas into a cold diethyl ether solution of the free base. Isolate via filtration and dry under vacuum .
  • Yield Optimization : Use Schlenk techniques to exclude moisture. Monitor reaction progress with 19F^{19}F-NMR to minimize side products (e.g., di-fluoroethyl derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) for this compound?

  • Methodological Answer :

  • Data Validation : Cross-reference peer-reviewed studies (e.g., PubChem, ECHA) and prioritize data from certified reference materials. Note that discrepancies may arise from polymorphic forms or hydration states .
  • Experimental Replication : Perform differential scanning calorimetry (DSC) to determine melting points under inert gas. Use saturated solutions in DMSO, water, and ethanol for solubility profiling .
  • Collaborative Verification : Share samples with third-party labs for interlaboratory validation, particularly for disputed parameters like logP .

Q. What strategies are effective for designing in vitro assays when toxicity data for this compound is limited?

  • Methodological Answer :

  • Tiered Testing : Start with bacterial reverse mutation (Ames test) and mammalian cell cytotoxicity (MTT assay). Proceed to organ-specific models (e.g., HepG2 hepatocytes) if initial results indicate low risk .
  • Read-Across Analysis : Use QSAR tools to predict toxicity based on structurally similar compounds (e.g., fluoroethyl-pyrrolidine derivatives). Validate predictions with targeted in vitro assays .
  • Precautionary Measures : Apply ALARA (As Low As Reasonably Achievable) principles for dosing. Include positive controls (e.g., cyclophosphamide for genotoxicity) to validate assay sensitivity .

Q. How should researchers address the lack of ecological impact data for this compound?

  • Methodological Answer :

  • Model Systems : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to estimate EC50_{50} values .
  • Degradation Studies : Perform photolysis (UV light, λ=254 nm) and hydrolysis (pH 4–9) experiments. Analyze breakdown products via LC-MS/MS .
  • Environmental Risk Assessment : Calculate predicted environmental concentrations (PEC) using USEtox models. Compare to predicted no-effect concentrations (PNEC) derived from lab data .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying the biological activity of this compound?

  • Methodological Answer :

  • Negative Controls : Include vehicle-only (e.g., saline or DMSO) and piperidine hydrochloride (lacking the fluoroethyl group) to isolate structure-activity relationships .
  • Positive Controls : For receptor-binding assays, use known ligands (e.g., PCP for NMDA receptor studies) to validate assay conditions .
  • Blinding : Implement double-blinding in behavioral studies to reduce bias, especially given the compound’s potential CNS effects .

Q. How can researchers optimize reaction conditions to minimize fluorinated byproducts during synthesis?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperidine nitrogen, reducing competing alkylation pathways .
  • Temperature Control : Maintain reactions at 0–5°C to suppress SN2 side reactions. Monitor with inline IR spectroscopy for real-time adjustment .
  • Catalysis : Test phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency and selectivity .

Notes on Evidence Utilization

  • Safety protocols are inferred from structurally related piperidine hydrochlorides due to data gaps for the specific compound .
  • Synthetic routes are adapted from analogous fluoroethyl-piperidine derivatives .
  • Ecological and toxicity recommendations follow OECD guidelines for novel compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.